molecular formula C18H30BN3O3Si B13893193 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine CAS No. 1472616-18-4

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13893193
CAS No.: 1472616-18-4
M. Wt: 375.3 g/mol
InChI Key: HTQGOYVUURRWOR-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative of the pyrazolo[3,4-c]pyridine scaffold, functionalized with a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. Key structural and physicochemical properties include:

  • Molecular Formula: C₁₅H₂₉BN₂O₃Si
  • Molecular Weight: 324.30 g/mol
  • CAS Number: 1146162-54-0 .
  • Protective Group: The SEM moiety (B(OC₂H₄OSi(CH₃)₃)) enhances stability during synthetic processes, particularly in palladium-catalyzed cross-coupling reactions, by shielding reactive nitrogen sites .
  • Applications: Primarily used as an intermediate in pharmaceutical synthesis, leveraging its boronate group for Suzuki-Miyaura couplings to construct biaryl or heteroaryl frameworks .

Properties

CAS No.

1472616-18-4

Molecular Formula

C18H30BN3O3Si

Molecular Weight

375.3 g/mol

IUPAC Name

trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-c]pyridin-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C18H30BN3O3Si/c1-17(2)18(3,4)25-19(24-17)16-14-8-9-20-12-15(14)22(21-16)13-23-10-11-26(5,6)7/h8-9,12H,10-11,13H2,1-7H3

InChI Key

HTQGOYVUURRWOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CN=C3)COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine typically involves:

  • Construction of the pyrazolo[3,4-c]pyridine core with a suitable leaving group or reactive site for borylation.
  • Introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position.
  • Protection of the nitrogen at position 1 with the {[2-(trimethylsilyl)ethoxy]methyl} group to enhance stability and solubility.

Key Reagents and Conditions

  • Boronic Ester Formation: The boronate ester is introduced by borylation reactions, often using pinacolborane derivatives or bis(pinacolato)diboron (B2Pin2).
  • Protection Group Installation: The 1-position nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl chloride or equivalent reagents under basic conditions.
  • Catalysts: Palladium-based catalysts are commonly employed for borylation steps.
  • Solvents: Polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are used.
  • Bases: Potassium carbonate or similar bases facilitate the reactions.

Detailed Preparation Method

Stepwise Synthesis Outline

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Synthesis of 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine React pyrazolo[3,4-c]pyridine with 2-(trimethylsilyl)ethoxymethyl chloride in presence of base (e.g., K2CO3) in NMP at room temperature, inert atmosphere ~80-90% Protects N1 position
2 Borylation at 3-position Use bis(pinacolato)diboron with Pd catalyst (e.g., Pd(dppf)Cl2) and base (K2CO3) in dioxane or NMP at 80-100 °C 75-85% Introduces 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group
3 Purification Column chromatography or recrystallization - Ensures product purity

Representative Reaction Conditions

  • Protection Step:

    • Pyrazolo[3,4-c]pyridine (1 equiv)
    • 2-(Trimethylsilyl)ethoxymethyl chloride (1.2 equiv)
    • Potassium carbonate (2 equiv)
    • N-Methylpyrrolidone (NMP) as solvent
    • Stir at 20 °C for 16 hours under inert atmosphere
  • Borylation Step:

    • Protected pyrazolo[3,4-c]pyridine intermediate (1 equiv)
    • Bis(pinacolato)diboron (1.5 equiv)
    • Pd(dppf)Cl2 (5 mol%)
    • Potassium carbonate (3 equiv)
    • 1,4-Dioxane or NMP solvent
    • Heat at 80-100 °C for 12-18 hours under inert atmosphere

Research Findings and Data

Yield and Purity Data

Compound Stage Yield (%) Purity (%) Analytical Method
Protected intermediate 85-90 >98 NMR, HPLC
Final boronate ester 75-85 >98 NMR, HPLC, MS

Spectroscopic Characterization

Comparative Analysis with Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Differences in Preparation
This compound C18H30BN3O3Si 375.3 Requires pyrazolo[3,4-c]pyridine core synthesis and N1 protection
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole C15H29BN2O3Si 324.3 Simpler pyrazole core, similar protection and borylation steps

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions could target the pyrazolopyridine core or the boronate ester.

    Substitution: The compound can participate in substitution reactions, especially at the trimethylsilyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology

    Bioconjugation: The boronate ester group can be used for bioconjugation with biomolecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine would depend on its specific application. Generally, the boronate ester group can interact with various molecular targets, while the pyrazolopyridine core may participate in binding or catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and analogous boron-containing heterocycles:

Compound Core Structure Substituents/Protective Groups Key Properties/Applications References
Target Compound Pyrazolo[3,4-c]pyridine SEM group, dioxaborolane Stabilized for cross-coupling; used in drug intermediate synthesis
1H-Pyrrolo[2,3-b]pyridine (C₂₄H₄₁BN₂O₂Si) Pyrrolo[2,3-b]pyridine Triisopropylsilyl, dioxaborolane Higher steric bulk; potential for selective coupling in complex medicinal chemistry contexts
3-[[4-(Dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine Pyridine-pyrazole hybrid Unprotected pyrazole, methyl linker Simpler structure; higher reactivity in Suzuki couplings due to unprotected nitrogen
1,3-Dimethyl-4-dioxaborolane-pyrazole Pyrazole Methyl groups, dioxaborolane Limited steric hindrance; suited for small-molecule library synthesis
3-Ethyl-5-dioxaborolane-pyrrolo[2,3-b]pyridine (C₁₅H₂₁BN₂O₂) Pyrrolo[2,3-b]pyridine Ethyl group, dioxaborolane Ethyl substituent modifies electronic density; used in kinase inhibitor development
Tosyl-protected pyrrolo[2,3-b]pyridine boronate (CAS 866545-91-7) Pyrrolo[2,3-b]pyridine Tosyl group, dioxaborolane Tosyl group enhances solubility in polar solvents; applicable in peptide conjugation
Pyrazolo[1,5-a]pyrimidine-6-boronic acid pinacol ester Pyrazolo[1,5-a]pyrimidine Dioxaborolane Dual heterocyclic system; explored in antiviral and anticancer agent discovery

Key Comparative Insights:

Structural Complexity :

  • The target compound’s SEM group provides superior stability compared to unprotected analogs (e.g., ) but introduces steric bulk that may slow reaction kinetics .
  • Triisopropylsilyl () and tosyl () groups offer alternative protective strategies, with varying impacts on solubility and reactivity.

Reactivity in Cross-Couplings :

  • Unprotected pyrazole derivatives (e.g., ) exhibit faster coupling rates but require careful handling to avoid side reactions.
  • The SEM group in the target compound enables regioselective functionalization, critical for constructing asymmetric drug candidates .

Bioactivity Potential: Pyrrolo[2,3-b]pyridine derivatives () are prominent in kinase inhibitor research, while pyrazolo-pyrimidines () show promise in antiviral applications.

Safety and Handling :

  • The target compound carries hazard statements H302 (harmful if swallowed) and H319 (eye irritation), similar to other boronates (e.g., ). However, SEM-protected analogs generally exhibit improved air/moisture stability compared to unprotected boronic acids .

Biological Activity

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C15H24B2N2O3C_{15}H_{24}B_{2}N_{2}O_{3}, with a complex structure that includes a pyrazolo[3,4-c]pyridine core and a boron-containing moiety. The presence of the boron atom is significant as it influences the reactivity and interaction of the compound with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The dioxaborolane group is known to enhance cell permeability and can facilitate interactions with biomolecules such as proteins and nucleic acids.

Potential Mechanisms Include:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit various protein kinases involved in cell signaling pathways.
  • Modulation of Gene Expression: The trimethylsilyl group may influence the compound's ability to penetrate cellular membranes and modulate gene expression by interacting with DNA or RNA.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-c]pyridine compounds show significant cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values: In vitro studies have reported IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), U-2 OS (osteosarcoma), and HCT-116 (colon cancer) .
Cell LineIC50 (µM)Reference
HeLa5.0
U-2 OS4.0
HCT-1163.5

2. Anti-inflammatory Properties

Compounds containing similar structural motifs have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.

3. Neuroprotective Effects

Emerging research suggests potential neuroprotective properties, possibly through modulation of oxidative stress pathways or by inhibiting neuroinflammatory processes.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Cancer Cell Lines: A study evaluated the effects of various pyrazolo[3,4-c]pyridine derivatives on cancer cell proliferation and found that modifications on the boron moiety significantly enhanced cytotoxicity .
  • Mechanistic Insights: Another study explored the interaction between similar compounds and their target proteins using molecular docking studies, revealing potential binding sites that correlate with observed biological activities .

Q & A

Q. What are the limitations of current synthetic methods for scaling up production?

  • Methodology :
  • Low yields (<50%) with bulky aryl halides due to steric hindrance. Flow chemistry and ligand recycling are being explored .

Q. Tables

Table 1: Key Synthetic Steps
Step
Boronate introduction
SEM protection
Table 2: Stability Profile
Condition
Aqueous acidic (pH <5)
High humidity (>80% RH)

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